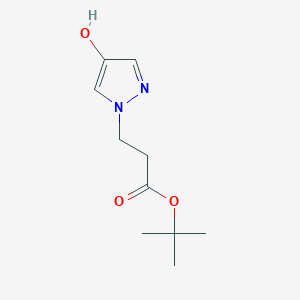
tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a pyrazolyl group, which is a five-membered ring containing two nitrogen atoms, and a tert-butyl ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxy-1H-pyrazole and 3-bromopropanoic acid.
Reaction Steps: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromopropanoic acid with the pyrazolyl group to form the intermediate compound.
Esterification: The intermediate compound is then esterified with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrazolyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazolyl ring can undergo reduction to form a pyrazoline derivative.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazolyl ketones and aldehydes.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Amides and other substituted esters.
Scientific Research Applications
Chemistry: Tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of fragrances and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazolyl ring can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate: This compound differs by having an amino group instead of a hydroxyl group on the pyrazolyl ring.
Tert-Butyl 3-(4-methoxy-1H-pyrazol-1-yl)propanoate: This compound has a methoxy group instead of a hydroxyl group.
Tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate: This compound features a nitro group on the pyrazolyl ring.
Uniqueness: Tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)propanoate is unique due to its hydroxyl group, which imparts different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxypyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)4-5-12-7-8(13)6-11-12/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNZHWABDFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1C=C(C=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














